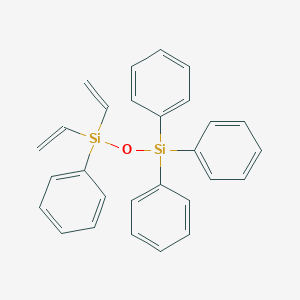

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-[ethenyl(diphenyl)silyl]oxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26OSi2/c1-3-30(25-17-9-5-10-18-25,26-19-11-6-12-20-26)29-31(4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h3-24H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYFVKFSFMSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C=C)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18769-05-6 | |

| Record name | 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18769-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis and properties of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane

An In-depth Technical Guide to 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane: Synthesis, Properties, and Applications

Foreword: The Architectural Significance of a Phenyl-Vinyl Siloxane

In the landscape of advanced materials, organosiloxane chemistry provides a foundational platform for innovation. Among the vast library of siloxane monomers and oligomers, this compound stands out as a molecule of strategic importance. Its unique architecture—a compact disiloxane backbone flanked by robust phenyl groups and reactive vinyl terminals—offers a synergistic combination of high thermal stability, optical clarity, and versatile cross-linking capabilities. This guide, intended for researchers and material scientists, delves into the core aspects of this compound, moving from its synthesis to its functional properties and applications, with an emphasis on the underlying chemical principles that govern its behavior.

Molecular Structure and Physicochemical Profile

This compound (CAS No: 18769-05-6) is an organosiloxane compound characterized by a central Si-O-Si linkage.[1][2] Each silicon atom is bonded to two phenyl groups and one vinyl group. The phenyl groups are bulky and sterically hindering, which imparts significant thermal and oxidative stability, while the terminal vinyl groups provide reactive sites for polymerization and cross-linking.[1]

Core Properties

A summary of the essential physicochemical properties is presented below, providing a quantitative snapshot of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₆OSi₂ | [1][2] |

| Molecular Weight | 446.68 g/mol | [1] |

| Appearance | Solid | [2] |

| Synonyms | 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane | [1][2] |

Spectroscopic Signature

Characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are:

-

¹H NMR: Resonances corresponding to the vinyl protons (typically in the 5.5-6.5 ppm range) and the aromatic protons of the phenyl groups (typically 7.2-7.8 ppm). The integration ratio between these two regions is a key indicator of purity.

-

FT-IR: Characteristic absorption bands include the strong Si-O-Si stretching vibration (around 1060-1080 cm⁻¹), C=C stretching of the vinyl group (around 1600 cm⁻¹), and Si-C₆H₅ vibrations (around 1430 cm⁻¹ and 1130 cm⁻¹).

-

²⁹Si NMR: A single resonance is expected in the region characteristic of D-type siloxane units (R₂SiO), providing direct confirmation of the silicon environment.

Synthesis Pathway: Controlled Hydrolytic Condensation

The most direct and industrially relevant synthesis of this compound is achieved through the controlled hydrolysis and subsequent condensation of diphenylvinylchlorosilane ((C₆H₅)₂Si(CH=CH₂)Cl). The reactivity of the silicon-chlorine bond is the cornerstone of this process.[3]

Reaction Mechanism

The synthesis is a two-step process occurring in a single pot:

-

Hydrolysis: The Si-Cl bond is highly susceptible to nucleophilic attack by water. This rapid and exothermic reaction cleaves the bond to form a silanol intermediate (diphenylvinylsilanol) and hydrochloric acid (HCl).[3][4] The presence of a base (e.g., pyridine, triethylamine, or even carefully controlled addition to a bicarbonate solution) is crucial to neutralize the HCl byproduct, which would otherwise catalyze uncontrolled condensation.

-

Condensation: The newly formed silanols are unstable and readily condense. Two molecules of diphenylvinylsilanol react, eliminating a molecule of water to form the stable Si-O-Si linkage of the target disiloxane.

The overall reaction pathway is illustrated below.

Caption: Synthesis via hydrolysis of diphenylvinylchlorosilane.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by ensuring controlled conditions that favor the formation of the desired disiloxane over polymeric side products.

Materials & Equipment:

-

Diphenylvinylchlorosilane (≥97%)

-

Toluene, anhydrous

-

Deionized water

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

System Inerting: Assemble the glassware and purge with an inert gas (e.g., nitrogen or argon). This is critical to prevent premature hydrolysis from atmospheric moisture.[3]

-

Reagent Preparation: In the dropping funnel, prepare a solution of diphenylvinylchlorosilane in anhydrous toluene (e.g., 1 part silane to 2 parts toluene by volume).

-

Reaction Setup: Charge the three-neck flask with a 10% aqueous solution of sodium bicarbonate. The bicarbonate acts as both the water source for hydrolysis and the acid scavenger. Cool the flask to 0-5 °C using an ice bath.

-

Controlled Addition (Causality): Begin vigorous stirring of the bicarbonate solution. Add the chlorosilane solution dropwise from the funnel over a period of 1-2 hours. Rationale: The slow addition rate and low temperature are essential to manage the exothermicity of the hydrolysis reaction and to maintain a high dilution, which kinetically favors the formation of the dimeric disiloxane over longer polymer chains.

-

Reaction & Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the condensation is complete.

-

Work-up & Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic (toluene) layer.

-

Wash the organic layer sequentially with deionized water (2x) and then a saturated brine solution. This removes any remaining salts and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) if necessary.

-

Chemical Reactivity and Core Applications

The utility of this compound stems from the dual nature of its structure: the stable phenyl groups and the reactive vinyl groups.

The Role of the Vinyl Groups: A Gateway to Polymerization

The terminal vinyl groups are the molecule's functional handles, enabling it to participate in addition polymerization reactions. The most significant of these is hydrosilylation.

Hydrosilylation: This is a platinum-catalyzed reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group. This reaction is exceptionally efficient and forms the basis of "addition-cure" silicone chemistry. When this compound is mixed with a polymer containing Si-H groups (e.g., a hydride-functionalized polysiloxane), a stable, cross-linked network is formed.

Caption: Hydrosilylation cross-linking mechanism.

Applications in Advanced Materials

The unique combination of properties makes this molecule a valuable component in several high-performance material systems.

-

High-Thermal-Stability Silicone Elastomers: The incorporation of phenyl groups into a silicone network disrupts crystallization and significantly raises the thermal decomposition temperature. Using this compound as a cross-linker results in elastomers that maintain their mechanical properties at extreme temperatures (both high and low).

-

LED Encapsulants and Optical Resins: The phenyl groups contribute to a high refractive index, a desirable property for optical applications. The stable siloxane backbone ensures excellent transparency and resistance to yellowing upon exposure to heat and UV radiation, making it ideal for encapsulating light-emitting diodes (LEDs).[1]

-

Coatings and Sealants: Materials formulated with this disiloxane exhibit enhanced resistance to weathering, UV degradation, and moisture.[1]

-

Reactive Intermediate: It serves as a well-defined building block for synthesizing more complex, high-molecular-weight phenyl and vinyl-functional silicone polymers and resins.[2]

Safety and Handling

While this compound is not classified as hazardous under GHS-US regulations, standard laboratory safety practices are essential.[2]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, alkalis, metal salts, and precious metals, as these can catalyze unintended reactions.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a molecular design element. Its synthesis via controlled hydrolysis is a robust and scalable process. The resulting molecule provides a pre-packaged combination of extreme thermal stability from its phenyl substituents and versatile reactivity from its vinyl groups. This unique profile secures its role in the formulation of next-generation silicone materials where performance under demanding conditions is paramount. For the materials scientist, it represents a critical tool for tailoring the properties of silicone networks to meet the challenges of advanced optical, electronic, and aerospace applications.

References

-

1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE. Gelest, Inc.[Link]

-

1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. NIST WebBook.[Link]

-

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane Cas 2627-95-4 SDS. Cofoe.[Link]

-

1,3-DIVINYLTETRAPHENYLDISILOXANE, 95%. Gelest, Inc.[Link]

-

1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. NIST WebBook.[Link]

-

1,1,3,3-Tetraphenyl-1,3-disiloxanediol. PubChem.[Link]

-

Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate.[Link]

-

SAFETY DATA SHEET - Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution. Fisher Scientific.[Link]

-

Disiloxane, 1,1,3,3-tetramethyl-. NIST WebBook.[Link]

-

Hydrolysis of dichlorodiphenylsilane (Expt 3 Part 2). YouTube.[Link]

-

1,3‐Divinyltetramethyldisiloxane. ResearchGate.[Link]

-

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Wikipedia.[Link]

-

Dichlorodiphenylsilane. PubChem.[Link]

Sources

chemical structure of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane

An In-Depth Technical Guide to 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane: Structure, Synthesis, and Applications

Executive Summary

This compound is a specialized organosilicon compound that serves as a critical building block in advanced materials science and polymer chemistry. Its unique molecular architecture, featuring a flexible siloxane backbone flanked by rigid phenyl groups and reactive vinyl functionalities, imparts a desirable combination of thermal stability, optical clarity, and cross-linking capability. This guide provides a comprehensive technical overview of its chemical structure, a principled synthesis protocol, methods for analytical characterization, and its key applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Identity and Physicochemical Properties

The core structure of this compound consists of a central disiloxane (Si-O-Si) bond. Each silicon atom is covalently bonded to two phenyl groups and one vinyl group. This strategic arrangement is the source of its versatile properties.[1] The phenyl groups contribute significantly to the molecule's thermal and UV stability, while the terminal vinyl groups provide reactive sites for polymerization and cross-linking.[1][2]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane[1] |

| Synonyms | This compound, 1,3-Divinyltetraphenyldisiloxane[1] |

| CAS Number | 18769-05-6[1] |

| Molecular Formula | C₂₈H₂₆OSi₂[1] |

| Molecular Weight | 434.68 g/mol [1] |

| InChI Key | HOMYFVKFSFMSFF-UHFFFAOYSA-N[1] |

| Appearance | Low viscosity liquid[1] |

| Key Features | High thermal stability, moisture resistance, UV stability, reactive vinyl groups[1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the controlled hydrolysis of a suitable precursor, such as vinyldiphenylchlorosilane. This method is favored as it allows for the direct and symmetric formation of the disiloxane bridge. The choice of a chlorosilane precursor is based on its reactivity and commercial availability. The mechanism involves the nucleophilic attack of water on the silicon-chlorine bond, forming a transient silanol (Si-OH) intermediate. Two molecules of this silanol then undergo a condensation reaction, eliminating a molecule of water to form the stable Si-O-Si linkage.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes a principled, self-validating methodology for the synthesis of this compound.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The system is charged with a solution of vinyldiphenylchlorosilane in a suitable aprotic solvent, such as toluene, and a stoichiometric amount of a weak base (e.g., pyridine) to act as an HCl scavenger.

-

Controlled Hydrolysis: A stoichiometric amount of deionized water, dissolved in an equal volume of a solvent like acetone to ensure miscibility, is added dropwise to the stirred solution at 0-5 °C.

-

Causality: Slow, cooled addition is critical to control the exothermic reaction and prevent uncontrolled polymerization, thereby maximizing the yield of the desired disiloxane dimer over longer polysiloxane chains.

-

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting chlorosilane.

-

Workup and Purification:

-

Upon completion, the reaction mixture is filtered to remove the pyridinium hydrochloride salt.

-

The filtrate is washed sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Final Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product requires a multi-technique analytical approach. Each method provides unique information about the molecule's structure.

Table 2: Expected Analytical Signatures

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton environments | ∙ Multiplets in the 7.2-7.8 ppm range (phenyl protons).∙ A characteristic set of multiplets between 5.8-6.5 ppm for the vinyl (-CH=CH₂) protons. |

| ¹³C NMR | Maps the carbon skeleton | ∙ Resonances between 128-135 ppm for aromatic carbons.∙ Signals around 130-140 ppm for the vinyl carbons. |

| ²⁹Si NMR | Probes the silicon environment | A single, sharp resonance in the characteristic region for D-type (disubstituted) siloxane units with phenyl and vinyl substituents. |

| FTIR | Identifies functional groups | ∙ Strong, broad Si-O-Si stretching band around 1060-1100 cm⁻¹.∙ Si-Phenyl (Si-Ph) peaks around 1430 cm⁻¹ and 1130 cm⁻¹.∙ C=C stretching from vinyl groups around 1600 cm⁻¹.∙ Aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spec | Determines molecular weight | A molecular ion peak (M⁺) corresponding to the calculated molecular weight (434.68 m/z). Characteristic fragmentation patterns involving loss of phenyl or vinyl groups. |

Reactivity and Applications in Materials Science

The dual functionality of this compound makes it a highly valuable monomer and cross-linking agent.

Vinyl Group Reactivity: The Gateway to Polymers

The vinyl groups are the primary sites of reactivity, enabling the molecule to participate in polymerization reactions, most notably platinum-catalyzed hydrosilylation. In this reaction, a silicon-hydride (Si-H) bond from another molecule adds across the vinyl group's double bond. This process is fundamental to curing silicone elastomers and resins, creating stable ethylene bridges between polymer chains and forming a robust three-dimensional network. This cross-linking enhances the mechanical properties, converting a liquid oligomer into a durable solid material.[1]

Sources

Spectroscopic Characterization of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the organosilicon compound 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane. As a key building block in polymer chemistry, particularly in the formation of silicone elastomers and resins, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development and materials science. This document synthesizes foundational spectroscopic principles with data from analogous structures to present a detailed and predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.

Molecular Structure and Spectroscopic Rationale

The unique structure of this compound, featuring both bulky phenyl and reactive vinyl substituents on a flexible disiloxane backbone, gives rise to a distinct spectroscopic fingerprint. The phenyl groups introduce aromaticity and rigidity, while the vinyl groups provide sites for polymerization and other chemical modifications. Understanding the interplay of these functional groups is crucial for interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR will provide key structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the vinyl and phenyl protons. By analogy with related structures like 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, the vinyl protons will appear as a complex multiplet system.[1] The phenyl protons will also exhibit multiplets in the aromatic region of the spectrum.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Vinyl (-CH=CH₂) | 5.7 - 6.2 | Multiplet | 6H |

| Phenyl (-C₆H₅) | 7.2 - 7.8 | Multiplet | 20H |

-

Causality: The electron-withdrawing nature of the silicon atom and the anisotropic effect of the phenyl rings will influence the precise chemical shifts of the vinyl protons. The protons on the phenyl rings will be split by each other, leading to complex multiplets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Vinyl (-C H=C H₂) | 132 - 140 |

| Phenyl (aromatic carbons) | 128 - 135 |

-

Causality: The sp² hybridized carbons of the vinyl and phenyl groups will resonate at lower field compared to sp³ hybridized carbons. The exact chemical shifts will be influenced by the silicon substituent and the electronic environment within the aromatic rings.

Predicted ²⁹Si NMR Spectral Data

²⁹Si NMR is particularly useful for characterizing organosilicon compounds. Based on data for similar siloxanes, a single resonance is expected for the two equivalent silicon atoms. For instance, the silicon atoms in 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane appear at a specific chemical shift that can be used as a reference point.[2]

| Silicon Type | Predicted Chemical Shift (ppm) |

| O-Si (Ph)₂(vinyl) | -20 to -30 |

-

Causality: The chemical shift of the silicon nucleus is sensitive to the nature of the substituents. The presence of two phenyl groups and one vinyl group on each silicon, bridged by an oxygen atom, will determine the specific resonance position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Si-O-Si stretch | 1050 - 1100 | Strong |

| C=C stretch (vinyl) | 1590 - 1610 | Medium |

| C-H stretch (vinyl) | 3050 - 3080 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1430 - 1600 | Medium-Strong |

| Si-Ph stretch | 1425 - 1435 | Strong |

| C-H bend (aromatic) | 690 - 900 | Strong |

-

Causality: The strong Si-O-Si stretching absorption is a hallmark of siloxanes. The vinyl group will show characteristic C=C and C-H stretching vibrations. The phenyl groups will exhibit multiple bands corresponding to C-H and C=C stretching and bending vibrations. Data from 1,3-diethenyl-1,1,3,3-tetramethyl-disiloxane can be used to approximate the vinyl group vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation will likely involve cleavage of the Si-Ph and Si-vinyl bonds, as well as rearrangements. While a direct spectrum for the target molecule is not available, the mass spectrum of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane provides insight into the fragmentation of the tetraphenyl disiloxane core.[4]

| m/z | Predicted Ion |

| 458 | [M]⁺ |

| 381 | [M - Ph]⁺ |

| 431 | [M - vinyl]⁺ |

| 199 | [Ph₂SiOH]⁺ |

| 181 | [Ph₂Si]⁺ |

| 77 | [Ph]⁺ |

digraph "MS_Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#4285F4"];M [label="[M]⁺ (m/z 458)"]; M_minus_Ph [label="[M - Ph]⁺ (m/z 381)"]; M_minus_vinyl [label="[M - vinyl]⁺ (m/z 431)"]; Ph2SiOH [label="[Ph₂SiOH]⁺ (m/z 199)"]; Ph [label="[Ph]⁺ (m/z 77)"];

M -> M_minus_Ph [label="- Ph"]; M -> M_minus_vinyl [label="- vinyl"]; M_minus_Ph -> Ph2SiOH; M_minus_Ph -> Ph; }

Caption: A plausible mass spectrometry fragmentation pathway for the molecule.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Obtain a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger spectral width (e.g., 0 to 200 ppm).

-

A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

²⁹Si NMR Acquisition:

-

Use a dedicated silicon probe or a broadband probe tuned to the ²⁹Si frequency.

-

Employ a pulse sequence with a longer relaxation delay (e.g., 10-20 seconds) due to the long relaxation times of ²⁹Si nuclei.

-

A larger number of scans will be required.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-600).

-

The resulting mass spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

-

References

-

PubChem. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. National Center for Biotechnology Information. [Link]

-

NIST. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

NIST. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

SpectraBase. 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane - Optional[29Si NMR] - Chemical Shifts. [Link]

Sources

The Phenyl Advantage: A Deep Dive into the Enhanced Thermal Stability of Divinyldisiloxanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Divinyldisiloxanes are a critical class of organosilicon compounds, foundational to the formulation of a vast array of advanced materials, from high-performance sealants and coatings to specialized components in the biomedical and pharmaceutical fields. A key determinant of their utility in demanding applications is their thermal stability. This technical guide provides a comprehensive exploration of the pivotal role that phenyl group substitution plays in dramatically enhancing the thermal resilience of divinyldisiloxane-based polymers. We will dissect the underlying chemical mechanisms, present comparative thermal analysis data, and provide detailed experimental protocols for the synthesis and characterization of these robust materials. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to leverage the "phenyl advantage" in their respective fields.

Introduction: The Quest for Thermally Stable Silicones

Polysiloxanes, characterized by their inorganic siloxane backbone (–Si–O–) and organic side groups, offer a unique combination of properties including flexibility at low temperatures, hydrophobicity, and biocompatibility. However, the thermal stability of the most common polysiloxane, polydimethylsiloxane (PDMS), is limited. When subjected to high temperatures, PDMS is prone to degradation via a "back-biting" or "unzipping" mechanism, which results in the formation of volatile cyclic oligomers. This process leads to significant weight loss and a compromise of the material's structural integrity.

For applications requiring sustained performance at elevated temperatures, such as in aerospace, automotive, and certain drug delivery systems, enhancing the intrinsic thermal stability of the polysiloxane backbone is paramount. The strategic incorporation of phenyl groups into the siloxane structure has emerged as a highly effective approach to achieve this goal. This guide will illuminate the multifaceted role of these aromatic moieties in fortifying divinyldisiloxanes against thermal decomposition.

The Mechanism of Phenyl Group-Induced Thermal Stabilization

The introduction of phenyl groups into the divinyldisiloxane structure imparts enhanced thermal stability through a combination of steric hindrance, increased intermolecular forces, and, most importantly, the alteration of thermal degradation pathways.

Inhibition of "Unzipping" and Promotion of Cross-Linking

The bulky nature of the phenyl groups sterically hinders the chain flexibility required for the intramolecular "back-biting" reactions that dominate the degradation of PDMS. This disruption of the formation of a six-membered ring transition state significantly suppresses the "unzipping" mechanism that leads to the production of volatile cyclic siloxanes.

Instead, at elevated temperatures, the degradation of phenyl-substituted polysiloxanes proceeds through a different route. The scission of the silicon-phenyl bond can occur, leading to the formation of highly reactive phenyl radicals. These radicals can then participate in a variety of cross-linking reactions, creating a more stable, three-dimensional network structure. This process increases the char yield and reduces the overall weight loss of the material. A key indicator of this alternative degradation pathway is the evolution of benzene as a byproduct, a phenomenon not observed in the thermal degradation of PDMS.[1]

Free-Radical Scavenging

The aromatic structure of the phenyl group enables it to act as a free-radical scavenger. During thermal degradation, homolytic cleavage of Si-C and C-H bonds can generate free radicals that propagate chain scission reactions. The delocalized π-electron system of the phenyl ring can stabilize these radicals, effectively terminating the degradation chain reactions. This antioxidant-like behavior further contributes to the overall thermal stability of the polymer.

Synthesis of Phenyl-Substituted Divinyldisiloxanes: A Practical Protocol

The synthesis of divinyldisiloxanes with varying phenyl content can be achieved through several methods. One common approach is the co-hydrolysis of dichlorosilane precursors. For the synthesis of a vinyl-terminated polyphenylmethylsiloxane, the following protocol can be adapted.

Materials and Equipment

-

Dimethyldichlorosilane

-

Methylphenyldichlorosilane

-

Divinyltetramethyldisilazane (end-capping agent)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Synthesis Procedure

-

Reaction Setup: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a calculated ratio of dimethyldichlorosilane and methylphenyldichlorosilane in anhydrous toluene. The ratio of these precursors will determine the phenyl content of the final polymer.

-

Hydrolysis: While vigorously stirring the solution, slowly add a stoichiometric amount of deionized water via the dropping funnel. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

-

Neutralization: After the addition of water is complete, continue stirring for 1 hour at room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct until the aqueous layer is neutral (pH ~7).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it three times with deionized water. Dry the organic layer over anhydrous magnesium sulfate.

-

End-capping: Filter the dried solution and transfer it to a clean, dry flask. Add the divinyltetramethyldisilazane end-capping agent and a suitable catalyst (e.g., a few drops of trifluoromethanesulfonic acid). Heat the mixture to reflux for 2-4 hours to ensure complete end-capping.[2]

-

Purification: Cool the reaction mixture and neutralize any remaining acid with a base (e.g., ammonia gas bubbled through the solution). Filter the solution and remove the toluene under reduced pressure using a rotary evaporator to yield the vinyl-terminated polyphenylmethylsiloxane.

Figure 1: A generalized workflow for the synthesis of phenyl-substituted divinyldisiloxanes.

Characterization and Thermal Analysis

A suite of analytical techniques is employed to characterize the structure and thermal properties of the synthesized phenyl-substituted divinyldisiloxanes.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is used to confirm the molecular structure, determine the phenyl content, and verify the presence of vinyl end groups.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify characteristic functional groups, such as Si-O-Si, Si-CH₃, Si-Ph, and C=C bonds.

-

Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight and molecular weight distribution of the polymer.

Thermal Analysis

The thermal stability of the materials is quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides critical data on the onset of degradation, the maximum decomposition temperature, and the char yield.

Typical TGA Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the polysiloxane sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage weight loss versus temperature. The onset of degradation is typically reported as the temperature at which 5% or 10% weight loss occurs (T₅% and T₁₀%). The temperature of maximum decomposition is determined from the peak of the derivative of the TGA curve (DTG).

Comparative TGA Data:

The following table summarizes the effect of increasing phenyl content on the thermal stability of polysiloxanes.

| Phenyl Content (wt%) | T₅% (°C) in N₂ | T₁₀% (°C) in N₂ | Char Yield at 800°C (%) |

| 0 (PDMS) | ~300[1] | ~350 | < 5 |

| 3.17 | 480.0[4] | - | - |

| 14.63 (control) | 141.5[5] | 229.3[5] | 14.63[5] |

| Phenyl-substituted | 284.7[5] | 351.8[5] | 68.94[5] |

Note: Data is compiled from multiple sources and may have been obtained under slightly different experimental conditions. The trend of increasing thermal stability with phenyl content is consistently observed.

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is valuable for determining the glass transition temperature (Tg), which provides insights into the polymer's chain flexibility.[4]

Typical DSC Experimental Protocol:

-

Sample Preparation: Seal 5-10 mg of the polysiloxane sample in an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 40-50 mL/min.

-

Temperature Program:

-

Heat from room temperature to 200°C at 10°C/min to erase thermal history.

-

Cool from 200°C to -150°C at 10°C/min.

-

Heat from -150°C to 200°C at 10°C/min.[4]

-

-

-

Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Impact of Phenyl Content on Glass Transition Temperature:

| Phenyl Content (wt%) | Glass Transition Temperature (Tg) (°C) |

| 0 (PDMS) | -123[6] |

| 0.88 | -121.29[4] |

| 3.17 | -117.71[4] |

| PDMS-co-PMPS | -90[6] |

| PDMS-co-PDPS | -59[6] |

The data clearly indicates that increasing the phenyl content leads to a higher glass transition temperature, reflecting the reduced chain mobility due to the bulky phenyl groups.

Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the volatile and semi-volatile products of thermal decomposition. This information is crucial for elucidating the degradation mechanisms of phenyl-substituted divinyldisiloxanes.

Py-GC-MS Experimental Protocol:

-

Sample Preparation: Place a small amount of the polysiloxane sample (approximately 0.2 mg) into a pyrolysis sample cup.[7]

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-720°C) in an inert atmosphere within the pyrolyzer, which is directly coupled to the GC inlet.[7][8]

-

Gas Chromatography (GC): The volatile degradation products are swept into the GC column (e.g., a fused-silica capillary column coated with 5% phenyl-methylpolysiloxane) by an inert carrier gas (e.g., helium).[7][9] The compounds are separated based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp from a low to a high temperature (e.g., 40°C to 320°C) to elute the separated components.[7]

-

Mass Spectrometry (MS): As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

Key Findings from Py-GC-MS Analysis:

-

PDMS: The primary degradation products are cyclic dimethylsiloxanes (D₃, D₄, D₅, etc.).

-

Phenyl-Substituted Polysiloxanes: In addition to some cyclic siloxanes, a significant peak corresponding to benzene is observed.[1] The presence of benzene confirms the cleavage of the Si-phenyl bond during thermal degradation. Notably, cyclic oligomers containing phenyl substituents are generally not observed, suggesting that the phenyl groups inhibit the "unzipping" mechanism that forms these cyclic structures.[1]

Figure 2: Contrasting thermal degradation pathways of PDMS and phenyl-substituted siloxanes.

Conclusion and Future Outlook

The incorporation of phenyl groups into the backbone of divinyldisiloxanes provides a robust strategy for enhancing their thermal stability. The phenyl moieties act to sterically hinder the degradative "unzipping" mechanism, promote the formation of a stable char through cross-linking reactions, and scavenge destructive free radicals. This multifaceted approach results in materials with significantly higher decomposition temperatures and reduced weight loss at elevated temperatures.

The in-depth understanding of these mechanisms, coupled with the practical experimental protocols provided in this guide, empowers researchers and developers to rationally design and synthesize novel polysiloxane-based materials with tailored thermal properties. As the demand for high-performance materials continues to grow in fields ranging from advanced manufacturing to innovative drug delivery systems, the "phenyl advantage" in divinyldisiloxanes will undoubtedly play an increasingly vital role in enabling the next generation of technologies.

References

-

The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. (URL: [Link])

-

Characterization of Polysiloxanes by (Py-GC/MS). Frontier-Lab. (URL: [Link])

-

Optimization of a Py-GC/MS method for silicone-based lubricants analysis. ResearchGate. (URL: [Link])

-

Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. National Institutes of Health. (URL: [Link])

-

Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. PubMed Central. (URL: [Link])

-

Optimised experimental conditions for direct Py-GC-MS used for solubility measurement of PS. ResearchGate. (URL: [Link])

-

Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. MDPI. (URL: [Link])

-

Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. MDPI. (URL: [Link])

- CN104231276A - Preparation method of vinyl-terminated silicon oil.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104231276A - Preparation method of vinyl-terminated silicon oil - Google Patents [patents.google.com]

- 3. Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes [mdpi.com]

- 4. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction [mdpi.com]

- 6. Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontier-lab.com [frontier-lab.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

solubility of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane in organic solvents

An In-depth Technical Guide to the Solubility of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilicon compounds. This document delves into the theoretical principles governing its solubility, presents expected solubility in various organic solvents, and provides a detailed, field-proven protocol for empirical determination.

Introduction to this compound

This compound (CAS: 18769-05-6, Formula: C₂₈H₂₆OSi₂) is a distinct organosilicon compound featuring a central siloxane (Si-O-Si) bond.[1] Its key structural characteristics include:

-

Four Phenyl Groups: These bulky, aromatic groups are attached to the silicon atoms, contributing significantly to the molecule's thermal and UV stability.[1]

-

Two Vinyl Groups: The terminal vinyl (C=C) groups provide reactive sites, allowing the molecule to act as a cross-linker or monomer in polymerization reactions, particularly in the formation of advanced silicone elastomers and resins.[1]

This unique combination of stability and reactivity makes it a valuable component in the synthesis of high-performance polymers and materials.[1] A thorough understanding of its solubility is paramount for effective formulation, reaction engineering, and purification processes.

Theoretical Framework of Solubility

The solubility of any compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible.[2] For this compound, the molecular structure dictates its behavior.

-

Dominant Non-Polar Character: The molecule is dominated by the four large, non-polar phenyl rings and the hydrocarbon-like vinyl groups. These groups primarily interact via weak van der Waals forces (specifically, London dispersion forces).

-

Shielded Polar Core: While the silicon-oxygen (Si-O) bond in the siloxane backbone possesses some polar character, it is sterically hindered by the bulky phenyl substituents. This shielding minimizes its contribution to the overall polarity of the molecule.

-

Hydrophobicity: The prevalence of non-polar groups renders the molecule highly hydrophobic (water-repelling) and lipophilic (fat-loving).[3] Siloxanes, in general, are known to be insoluble in water.[4][5]

Based on these principles, it is predicted that this compound will exhibit high solubility in non-polar or weakly polar organic solvents and poor solubility in highly polar solvents.

Solubility Profile in Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Supporting Evidence |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | The non-polar aromatic nature of these solvents closely matches that of the phenyl groups on the solute.[4][6] A related compound is noted to be soluble in Toluene.[7] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | These non-polar solvents effectively solvate the non-polar phenyl and vinyl substituents.[6][8] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents have appropriate polarity to dissolve non-polar compounds and are excellent solvents for many siloxanes.[4][6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a weak polar solvent capable of dissolving a wide range of non-polar compounds.[4] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | These are more polar solvents. Low-viscosity siloxanes may show partial solubility, but high molecular weight analogs are often insoluble.[4] |

| Esters | Ethyl Acetate | Low to Moderate | Exhibits moderate polarity, suggesting limited compatibility.[4] |

| Alcohols | Ethanol, Methanol, Isopropanol | Low / Insoluble | The strong hydrogen-bonding and high polarity of short-chain alcohols are incompatible with the non-polar solute.[8] |

| Polar Aprotic Solvents | DMSO, DMF | Low / Insoluble | These are highly polar solvents and are not expected to effectively solvate the non-polar molecule.[4] |

| Water | Water (H₂O) | Insoluble | The hydrophobic nature of the molecule prevents dissolution in water.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust, self-validating experimental protocol is required. The following describes the isothermal equilibrium method, a gold standard for determining thermodynamic solubility.[9]

Objective

To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (solute)

-

HPLC-grade organic solvent (e.g., Toluene)

-

20 mL glass scintillation vials with screw caps

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or stir plate

-

Syringes (1 mL, 5 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of Stock Standard:

-

Accurately weigh approximately 10 mg of the siloxane and dissolve it in a 10 mL volumetric flask with the chosen solvent. This creates a stock standard of known concentration (approx. 1 mg/mL).

-

Causality: A precise stock standard is essential for creating a calibration curve to accurately quantify the unknown concentration of the saturated solution.

-

-

Creation of Calibration Curve:

-

Perform a serial dilution of the stock standard to prepare at least five calibration standards of decreasing concentration.

-

Analyze these standards via HPLC-UV (detecting the phenyl groups, typically around 254 nm) or UV-Vis spectroscopy.

-

Plot the analytical signal (e.g., peak area) versus concentration and perform a linear regression. The R² value should be >0.995 for a trustworthy calibration.

-

Trustworthiness: A multi-point calibration curve validates that the analytical response is linear and predictable over the concentration range of interest, ensuring accurate measurement.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., ~100 mg) to a glass vial containing a known volume of solvent (e.g., 10 mL). The presence of undissolved solid is critical.

-

Causality: Adding excess solid ensures that the solution reaches its maximum saturation point at the given temperature.

-

-

Equilibration:

-

Seal the vial and place it in a thermostatically controlled shaker set to 25 °C.

-

Agitate the slurry for 24 to 48 hours.

-

Causality: This extended equilibration period is crucial to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.

-

-

Sample Collection and Preparation:

-

After equilibration, let the vial stand undisturbed for at least 2 hours to allow excess solid to settle.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter material.

-

Filter the remaining supernatant directly into a clean vial.

-

Trustworthiness: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to a gross overestimation of solubility.

-

-

Analysis and Calculation:

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis).

-

Calculate the concentration of the diluted sample using the calibration curve equation.

-

Multiply the result by the dilution factor to determine the final concentration of the saturated solution. This value represents the solubility.

-

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is a predominantly non-polar molecule, a characteristic dictated by its four phenyl substituents. Its solubility profile is consistent with the "like dissolves like" principle, showing high solubility in non-polar aromatic, aliphatic, and chlorinated solvents, and poor to negligible solubility in polar solvents like alcohols and water. For applications requiring precise formulation, the quantitative experimental protocol provided in this guide offers a reliable and trustworthy method for determining its thermodynamic solubility in any solvent of interest.

References

- CymitQuimica. (n.d.). CAS 18769-05-6: 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane. Retrieved from CymitQuimica website. [Link: https://www.cymitquimica.com/cas/18769-05-6]

- SANFAN Chemical. (2024, June 4). The solubility of dimethyl silicone oil. Retrieved from SANFAN Chemical website. [Link: https://www.sanfan-chem.com/news/the-solubility-of-dimethyl-silicone-oil-254]

- Deep Sea. (2024, June 23). What is the solubility of silicone fluid 350 in organic solvents?. Retrieved from Deep Sea blog. [Link: https://www.deepsea-inc.com/blog/what-is-the-solubility-of-silicone-fluid-350-in-organic-solvents]

- Kloskowski, A., et al. (n.d.). Removal of Siloxanes from Model Biogas by Means of Deep Eutectic Solvents in Absorption Process. National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503932/]

- Silicones Europe. (n.d.). THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. Retrieved from Silicones Europe website. [Link: https://www.silicones.eu/wp-content/uploads/2019/05/CES-The-unique-physico-chemical-properties-of-siloxanes-2007.pdf]

- Banhegyi, G. (2013, October 8). Which is the best solvent to dissolve polysiloxane polymer?. ResearchGate. [Link: https://www.researchgate.net/post/Which_is_the_best_solvent_to_dissolve_polysiloxane_polymer]

- NIST. (n.d.). 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C807283]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from an academic source. [Link: https://www.cpp.edu/~lsstasse/chem315/315_solubility_exp.pdf]

- ChemicalBook. (n.d.). 1,1,3,3, TETRAPHENYL DIMETHOXY DISILOXANE CAS#: 94593-08-5. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0254050.htm]

- PubChem. (n.d.). 1,1,3,3-Tetraphenyl-1,3-disiloxanediol. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/517941]

- TCI Chemicals. (n.d.). 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane. Retrieved from TCI Chemicals website. [Link: https://www.tcichemicals.com/US/en/p/T0207]

- ChemicalBook. (2024, January 27). Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7392257.htm]

- Sigma-Aldrich. (n.d.). 1,3-Divinyltetramethyldisiloxane 97%. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/371904]

- PubChem. (n.d.). Tetraphenyl dimethyl disiloxane. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13121]

- Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/1,1,3,3-Tetramethyl-1,3-divinyldisiloxane]

- Changfu Chemical. (n.d.). 1,3-Divinyl-1,1,3,3-Tetramethoxydisiloxane CAS: 18293-85-1. Retrieved from Changfu Chemical website. [Link: https://www.changfu-chem.com/product/1-3-divinyl-1-1-3-3-tetramethoxydisiloxane-cas-18293-85-1.html]

- Co-Formula. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane Cas 2627-95-4 SDS. Retrieved from Co-Formula website. [Link: https://www.cfs-silane.com/pdf/sds-cfs-954-1-1-3-3-tetramethyl-1-3-divinyldisiloxane.pdf]

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from an academic source. [Link: https://www.colorado.edu/lab/chemonline/courses/chem-3321-organic-chemistry-laboratory-2/pre-lab-and-procedure-videos/experiment-solubility-organic-inorganic-compounds]

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from Life Chemicals blog. [Link: https://lifechemicals.com/blog/drug-discovery-and-development/compound-solubility-measurements-for-early-drug-discovery]

Sources

- 1. CAS 18769-05-6: 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane [cymitquimica.com]

- 2. chem.ws [chem.ws]

- 3. silicones.eu [silicones.eu]

- 4. sanfanchem.com [sanfanchem.com]

- 5. Removal of Siloxanes from Model Biogas by Means of Deep Eutectic Solvents in Absorption Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,1,3,3, TETRAPHENYL DIMETHOXY DISILOXANE CAS#: 94593-08-5 [m.chemicalbook.com]

- 8. deepseasilicone.com [deepseasilicone.com]

- 9. lifechemicals.com [lifechemicals.com]

molecular weight of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane

An In-depth Technical Guide to 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a key organosilicon compound utilized in advanced materials science and polymer chemistry. The document details its core molecular and physical properties, with a primary focus on its molecular weight and structure. Furthermore, it explores the synthetic pathways, mechanistic principles, and key applications relevant to researchers, scientists, and professionals in drug development. The guide integrates field-proven insights with detailed experimental considerations, ensuring a blend of theoretical knowledge and practical applicability.

Introduction to a Multifunctional Siloxane

This compound (CAS No. 18769-05-6) is a distinct member of the siloxane family, a class of compounds characterized by a silicon-oxygen backbone (Si-O-Si). Its unique molecular architecture, featuring both phenyl and vinyl functional groups, imparts a valuable combination of thermal stability, reactivity, and optical properties. The phenyl groups contribute significantly to the molecule's thermal and UV stability, while the terminal vinyl groups provide reactive sites for polymerization and cross-linking reactions.[1] These characteristics make it an essential precursor and building block in the synthesis of high-performance silicone elastomers, resins, and other advanced materials.[1] Understanding its fundamental properties is critical for its effective application in fields ranging from materials science to potentially novel biomedical applications.

Core Molecular and Physicochemical Properties

The precise molecular weight and structure of a compound are foundational to its stoichiometry, reactivity, and material properties. The defining characteristics of this compound are summarized below.

Molecular Structure and Weight

The molecular formula for this compound is C₂₈H₂₆OSi₂.[1] This formula leads to a calculated molecular weight of approximately 434.68 g/mol .[1] The structure consists of a central disiloxane bond, with each of the two silicon atoms covalently bonded to two phenyl rings and one vinyl group.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table consolidates the key identifying and physical properties of the compound for quick reference.

| Property | Value | Source |

| IUPAC Name | 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane | [1] |

| Synonyms | This compound, Divinyltetraphenyldisiloxane | [1] |

| CAS Number | 18769-05-6 | [1] |

| Molecular Formula | C₂₈H₂₆OSi₂ | [1] |

| Molecular Weight | 434.68 g/mol | [1] |

| InChI Key | HOMYFVKFSFMSFF-UHFFFAOYSA-N | [1] |

| Key Features | Low viscosity, high thermal and UV stability, moisture resistance | [1] |

Synthesis and Mechanistic Considerations

The synthesis of disiloxanes generally involves the controlled hydrolysis of corresponding chlorosilane precursors. For this compound, a logical precursor would be diphenylvinylchlorosilane.

Causality of the Synthetic Route: The choice of a hydrolysis reaction is based on the reactivity of the Si-Cl bond. This bond is highly susceptible to nucleophilic attack by water. The reaction proceeds via the formation of an intermediate silanol (Si-OH), which is unstable and rapidly condenses with another silanol molecule to form the stable Si-O-Si linkage of the disiloxane, eliminating a molecule of water. Controlling the stoichiometry of water is crucial to prevent the formation of longer polysiloxane chains or cyclic species.

Caption: Generalized workflow for the synthesis of divinyldisiloxane.

Applications in Research and Drug Development

The unique hybrid nature of this molecule—combining the rigidity and stability of phenyl groups with the reactivity of vinyl groups—makes it a valuable component in several advanced applications.

-

High-Performance Polymers: It is a primary building block for synthesizing phenyl-vinyl silicone polymers. The vinyl groups enable cross-linking through hydrosilylation reactions, forming durable and flexible silicone elastomers with high thermal stability and excellent optical clarity.[1]

-

Coatings and Sealants: The inherent moisture resistance and UV stability conferred by the siloxane backbone and phenyl groups make it an ideal component for protective coatings and sealants used in harsh environments.[1]

-

Biomaterial and Medical Device Potential: While direct applications in drug development are less common, related vinyl-functionalized siloxanes are used to create biocompatible silicone elastomers for medical devices, such as catheters and implants, and in the formulation of drug delivery systems.[2][3] The high stability and purity of polymers derived from this compound suggest its potential as a candidate for similar high-value biomedical applications where material integrity is paramount.

Experimental Protocol: Platinum-Catalyzed Cross-Linking

This protocol describes a representative experiment where this compound is used to form a cross-linked silicone network. This process is fundamental to creating silicone elastomers.

Trustworthiness of the Protocol: This protocol is self-validating. The successful formation of a solid, elastomeric gel from the initial liquid reagents provides immediate qualitative confirmation of the cross-linking reaction. Quantitative analysis via techniques like rheometry can further validate the extent and kinetics of the cure.

Materials:

-

This compound (Part A)

-

A hydride-functional cross-linking agent (e.g., Tetrakis(dimethylsiloxy)silane) (Part B)

-

Platinum catalyst (e.g., Karstedt's catalyst), 10 ppm solution in xylene

-

Anhydrous toluene (reaction solvent)

Procedure:

-

Preparation (Part A): In a clean, dry flask under an inert atmosphere (e.g., argon), dissolve 10 mmol of this compound in 20 mL of anhydrous toluene.

-

Preparation (Part B): In a separate dry flask, dissolve 5 mmol of the hydride-functional cross-linker in 10 mL of anhydrous toluene. Causality Note: A 1:1 molar ratio of vinyl to hydride (Si-H) groups is targeted. Since the disiloxane has two vinyl groups and the example cross-linker has four hydride groups, a 2:1 molar ratio of disiloxane to cross-linker is used.

-

Catalyst Addition: To the solution from Step 1 (Part A), add 50 µL of the platinum catalyst solution. Stir gently for 2 minutes to ensure homogeneous distribution.

-

Initiation of Cross-Linking: Add the cross-linker solution (Part B) to the catalyzed vinyl-siloxane solution (Part A) dropwise with continuous stirring.

-

Curing: Observe the mixture. An increase in viscosity should be noted. The reaction can be accelerated by gentle heating to 60-80°C. The reaction is complete when a solid, non-tacky elastomeric gel is formed.

-

Post-Cure: To ensure full network formation, the resulting elastomer can be post-cured in an oven at 120°C for 1-2 hours.

Conclusion

This compound is a highly versatile and enabling chemical for advanced materials synthesis. Its well-defined molecular weight of 434.68 g/mol and its dual functionality, providing both stability from its phenyl groups and reactivity from its vinyl groups, secure its role in the development of high-performance polymers. For researchers and scientists, a firm grasp of its core properties and reaction mechanisms is essential for innovating in fields requiring robust, stable, and precisely engineered materials.

References

-

GW United Silicones. (n.d.). Divinyltetramethyldisiloxane (DVTMS). Retrieved from [Link]

- Masato, T., et al. (2000). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Journal of Organometallic Chemistry.

- Kireev, V. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Molecules.

- Shchegolikhina, O. I., et al. (2021). New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. Russian Journal of General Chemistry.

Sources

The Pursuit of Clarity and Miniaturization: A Technical Guide to the Discovery and Application of High Refractive Index Siloxane Monomers

Foreword: The Unseen World of High-Performance Optics

In the relentless drive for smaller, more powerful optical and electronic devices, the materials we use are the ultimate arbiters of progress. For researchers, scientists, and professionals in drug development and advanced materials, the quest for materials that can precisely control light is paramount. This guide delves into the core of this pursuit, focusing on a class of materials that offer a unique combination of high refractive index (RI), exceptional transparency, and robust performance: siloxane-based polymers. We will journey through the discovery, synthesis, and characterization of high refractive index siloxane monomers, the fundamental building blocks that are enabling the next generation of optical technologies, from advanced medical implants to cutting-edge consumer electronics.

The Fundamental Challenge: Bending Light with Silicones

Conventional polydimethylsiloxane (PDMS), the workhorse of the silicone family, boasts a plethora of desirable properties: thermal stability, biocompatibility, and flexibility. However, its inherently low refractive index (around 1.41) presents a significant limitation for applications demanding strong light-bending capabilities, such as in high-performance lenses and light-emitting diodes (LEDs).[1] To overcome this, the scientific community has focused on chemically modifying the siloxane backbone to elevate its refractive index.

The key to increasing the refractive index of a polymer lies in introducing moieties with high molar refractivity. This is typically achieved by incorporating groups that are highly polarizable. The introduction of aromatic groups into the siloxane structure has proven to be the most effective strategy.

The Phenyl Group: A Paradigm Shift in Refractive Index Engineering

The incorporation of phenyl groups (C₆H₅) into the silicone polymer's molecular structure is a primary and highly effective method to increase the refractive index.[2] Phenyl groups are significantly larger and more polarizable than the methyl groups found in conventional PDMS. This increased polarizability leads to a greater interaction with light, resulting in a higher refractive index. Phenyl-containing silicones can achieve refractive indices ranging from 1.46 to over 1.55.[2]

Beyond just elevating the refractive index, the inclusion of phenyl groups imparts a suite of other beneficial properties:

-

Enhanced Thermal Stability: The rigid structure of the phenyl ring enhances the polymer's resistance to high temperatures and oxidative degradation.[2]

-

Improved Flexibility at Low Temperatures: Phenyl groups can disrupt the crystallization of the polymer chains, maintaining elasticity even at very low temperatures.[2]

-

Increased Radiation Resistance: These silicones exhibit better resistance to high-energy radiation, such as gamma rays.[2]

Beyond Phenyl: The Quest for Even Higher Refractive Indices

While phenyl-substituted siloxanes represent a significant advancement, the demand for even higher refractive indices has driven research towards incorporating more complex aromatic systems. Polycyclic aromatic hydrocarbons, such as naphthyl and phenanthrenyl groups, offer even greater polarizability and can push the refractive index of polysiloxanes to 1.622 and beyond.[3] The synthesis of monomers containing these larger aromatic moieties allows for the creation of materials with exceptional light-bending capabilities, crucial for applications in advanced optics and photonics.[4]

Another innovative approach involves the incorporation of sulfur-containing aromatic groups, such as thiophenyl moieties. The high polarizability of the sulfur atom contributes significantly to the overall refractive index of the resulting polymer.

Synthesis of High Refractive Index Siloxane Monomers: A Practical Guide

The synthesis of high refractive index siloxane monomers is a multi-step process that requires careful control over reaction conditions to achieve the desired molecular architecture and purity. The two primary synthetic routes are polycondensation reactions and hydrosilylation.

Polycondensation of Alkoxysilanes

A common and versatile method for synthesizing high refractive index polysiloxanes involves the hydrolysis and polycondensation of substituted di- and trialkoxysilanes.[3] This approach allows for the creation of both linear and cross-linked polymer structures.

Conceptual Workflow for Polycondensation:

Caption: Hydrosilylation workflow for high RI polysiloxanes.

Detailed Experimental Protocol: Synthesis of a High Refractive Index Polysiloxane via Hydrosilylation

Objective: To synthesize a high refractive index polysiloxane by reacting a hydride-functional polysiloxane with an allyl-functionalized aromatic compound.

Materials:

-

Poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS)

-

Allyl-functionalized aromatic monomer (e.g., allyl-carbazole)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

-

Toluene (anhydrous)

Procedure:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the PMHS-co-PDMS and the allyl-functionalized aromatic monomer in anhydrous toluene. The stoichiometry of the Si-H groups to the allyl groups should be carefully controlled.

-

Catalyst Addition: Add a catalytic amount of Karstedt's catalyst to the reaction mixture. The reaction is typically initiated at room temperature.

-

Reaction Monitoring: The progress of the hydrosilylation reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

-

Purification: Once the reaction is complete, the polymer can be purified by precipitation in a non-solvent such as methanol to remove any unreacted monomers and the catalyst.

-

Drying: The purified polymer is then dried under vacuum to remove all traces of solvent.

Causality in Experimental Choices:

-

Inert Atmosphere: The platinum catalyst is sensitive to moisture and oxygen, which can deactivate it. Therefore, carrying out the reaction under an inert atmosphere is crucial for achieving high yields and a clean reaction.

-

Catalyst (Karstedt's): Karstedt's catalyst is highly active and soluble in common organic solvents, making it an excellent choice for hydrosilylation reactions.

-

Stoichiometry Control: Precise control over the ratio of Si-H to allyl groups is essential for determining the final polymer structure. An excess of one reactant can lead to unreacted functional groups in the final polymer, which may affect its properties and long-term stability.

Characterization of High Refractive Index Siloxane Monomers and Polymers

A comprehensive characterization of the synthesized monomers and polymers is essential to validate their structure and properties.

| Property | Characterization Technique | Information Obtained |

| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Confirms the molecular structure, monomer composition, and sequence distribution in copolymers. [5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups (e.g., Si-O-Si, Si-Ph, Si-H) and monitors reaction progress. | |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |

| Refractive Index | Abbe Refractometer or Ellipsometer | Measures the refractive index at a specific wavelength (e.g., 589 nm). [6] |

| Optical Transparency | UV-Visible (UV-Vis) Spectroscopy | Measures the percentage of light transmittance across the visible spectrum. [7] |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature and thermal stability of the polymer. |

| Glass Transition | Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), which is important for determining the material's flexibility. [6] |

Applications: Where High Refractive Index Silicones Shine

The unique combination of high refractive index, optical clarity, and durability makes these materials indispensable in a wide range of applications:

-

LED Encapsulation: High RI silicones are used to encapsulate LED chips, improving light extraction efficiency and protecting the chip from environmental factors. [8][9]* Ophthalmic Implants: Their biocompatibility and tunable refractive index make them ideal for fabricating intraocular lenses (IOLs) for cataract surgery. [1][6][10]* Advanced Optical Components: They are used in the fabrication of lenses, light guides, and other components for augmented reality (AR), virtual reality (VR), and advanced optical sensors. [2]* Flexible Displays: The combination of high refractive index and flexibility is crucial for the development of next-generation flexible electronic displays. [11]

Future Outlook: The Ever-Expanding Frontier

The field of high refractive index siloxane monomers is continuously evolving. Current research is focused on:

-

Developing novel aromatic and heteroaromatic monomers to push the boundaries of refractive index even higher.

-

Incorporating nanoparticles such as titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) into the siloxane matrix to create nanocomposites with ultra-high refractive indices.

-

Fine-tuning the synthesis processes to achieve greater control over the polymer architecture and properties.

The journey from fundamental monomer synthesis to the fabrication of high-performance optical devices is a testament to the power of materials science. As our understanding of the structure-property relationships in these remarkable materials deepens, so too will their impact on the technologies that shape our world.

References

- Newsil. (n.d.). Optical Grade Silicone: Technical Guide.

- Shin-Etsu Silicones. (n.d.). Silicone Material For Optical Use.

- ResearchGate. (2025). Synthesis and Characterization of High Refractive Index MT Siloxane Oligomers.

- Wacker Chemie AG. (n.d.). LUMISIL® optical high-performance silicones.